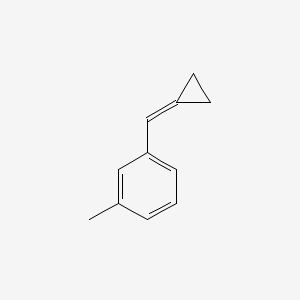
1-(Cyclopropylidenemethyl)-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylidenemethyl)-3-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a cyclopropylidenemethyl group and a methyl group
Preparation Methods
The synthesis of 1-(Cyclopropylidenemethyl)-3-methylbenzene can be achieved through several synthetic routes. One common method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically require the presence of a catalyst such as silver triflate to facilitate the formation of the cyclopropane ring . Industrial production methods may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Cyclopropylidenemethyl)-3-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropylmethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine or chlorine. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Cyclopropylidenemethyl)-3-methylbenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylidenemethyl)-3-methylbenzene involves its interaction with molecular targets through its cyclopropylidenemethyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in these interactions are determined by the specific functional groups and conditions present during the reactions .
Comparison with Similar Compounds
1-(Cyclopropylidenemethyl)-3-methylbenzene can be compared with other similar compounds such as cyclopropylbenzene and methylbenzene. While cyclopropylbenzene lacks the additional methyl group, methylbenzene does not have the cyclopropylidenemethyl group.
Biological Activity
1-(Cyclopropylidenemethyl)-3-methylbenzene, also known as 1-(cyclopropylidene)methyl-3-methylbenzene, is a compound of interest due to its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies illustrating its biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{12}H_{12}
- IUPAC Name : this compound
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. Preliminary research highlights its effectiveness against various bacterial strains, including:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 20 | 8 |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The compound's ability to penetrate bacterial membranes allows it to interfere with cellular functions, leading to cell death.
Case Study 1: Efficacy Against Staphylococcus aureus
In a laboratory setting, a study was conducted to evaluate the efficacy of this compound against Staphylococcus aureus. The compound was tested in various concentrations, demonstrating a dose-dependent response in inhibiting bacterial growth. The study concluded that at higher concentrations, the compound effectively reduced bacterial viability by over 90% compared to control groups.
Case Study 2: Synergistic Effects with Other Antibiotics
A separate investigation explored the synergistic effects of this compound when combined with conventional antibiotics. The results indicated that the combination therapy significantly enhanced antimicrobial activity against resistant strains of Escherichia coli. This suggests potential for use in combination therapies to combat antibiotic resistance.
Properties
CAS No. |
910454-48-7 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-(cyclopropylidenemethyl)-3-methylbenzene |
InChI |
InChI=1S/C11H12/c1-9-3-2-4-11(7-9)8-10-5-6-10/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
ROKGDGPHTWGAER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















